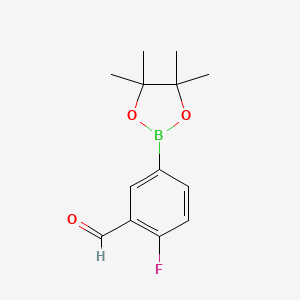

2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído

Descripción general

Descripción

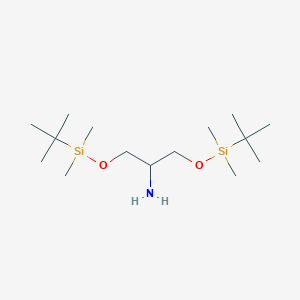

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 2F5-TMB, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, and solvent in a variety of laboratory experiments. It is also used in the development of new drugs and in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Síntesis de derivados de ácido bórico

Este compuesto es un importante derivado del ácido bórico . Se obtiene a través de una reacción de sustitución de dos pasos . Los compuestos de éster de pinacol de ácido bórico son importantes intermedios de reacción que tienen muchas aplicaciones en reacciones de acoplamiento carbono-carbono y heteroacoplamiento carbono .

Análisis de la estructura cristalina

La estructura cristalina única del compuesto se mide mediante difracción de rayos X y se somete a análisis cristalográficos y conformacionales . El resultado del análisis conformacional muestra que la estructura molecular optimizada por DFT es idéntica a la estructura monocristalina determinada por difracción de rayos X de monocristal .

Estudio de la teoría del funcional de densidad (DFT)

DFT se aplica para calcular aún más la estructura molecular y compararla con los valores de rayos X . Además, DFT se utiliza para estudiar más a fondo el potencial electrostático molecular y los orbitales moleculares de frontera del compuesto, revelando las características de la estructura molecular, la conformación y algunas propiedades físicas y químicas especiales del compuesto .

Actividad biológica y efectos farmacológicos

Debido a su estructura única, los compuestos de éster de pinacol de ácido bórico tienen una buena actividad biológica y efectos farmacológicos . Se han utilizado ampliamente en la terapia de captura de neutrones de boro y en polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer .

Reacción de Suzuki

El ácido arilborónico es económico y fácil de obtener, y es estable al agua y al aire. Es uno de los nucleófilos importantes en la reacción de Suzuki y tiene una amplia gama de aplicaciones .

Fármacos que contienen flúor

Los compuestos que contienen flúor también se utilizan ampliamente en medicina. Entre las 200 principales medicinas que se venden en todo el mundo, 29 fármacos que contienen flúor han sido aprobados por la FDA en los últimos años . La fuerte electronegatividad de los átomos de flúor aumenta la afinidad al carbono, por lo tanto, los fármacos que contienen flúor tienen las ventajas de una alta actividad biológica, una fuerte estabilidad y resistencia a los fármacos .

Mecanismo De Acción

Target of Action

It’s known that this compound is a boric acid ester intermediate with a benzene ring , which suggests it may interact with various biological targets depending on the specific context of its use.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, the hydrolysis of the boric acid ester could be influenced by pH, and the stability of the compound could be affected by temperature and light.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of complex organic molecules, acting as a catalyst or a reactant in these processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of enzyme activity and the facilitation of specific biochemical reactions .

Cellular Effects

The effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating metabolic pathways. At higher dosages, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .

Metabolic Pathways

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, it can affect metabolite levels by modulating the synthesis and degradation of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments or tissues. The distribution of this compound can influence its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWTJBMMUWQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

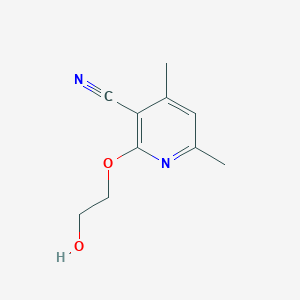

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465859 | |

| Record name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443776-94-1 | |

| Record name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)